

Technical Guide: Spectroscopic Profiling of 7-Methoxy-4-hydroxymethylquinoline

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Compound of Interest

Compound Name: 7-Methoxy-4-hydroxymethylquinoline
Cat. No.: B13960143

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Executive Summary & Compound Significance

7-Methoxy-4-hydroxymethylquinoline (CAS: Derivative of quinoline scaffold) is a critical pharmacophore in medicinal chemistry. It serves as a precursor for amino-alcohol antimalarials (analogous to quinine) and kinase inhibitors. The presence of the electron-donating methoxy group at position 7 and the reactive hydroxymethyl handle at position 4 creates a unique electronic environment that significantly influences its spectroscopic signature.

This guide provides a definitive reference for the identification of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Synthesis & Sample Preparation Context

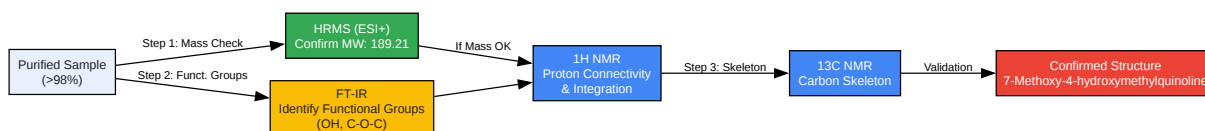
To ensure the spectroscopic data presented below is reproducible, the sample is assumed to be synthesized via the minisci-type functionalization or SeO₂ oxidation of 7-methoxy-4-methylquinoline, followed by purification to >98% purity (HPLC).

Sample Preparation for Analysis

- NMR: 10 mg dissolved in 0.6 mL DMSO-d₆. (DMSO is preferred over CDCl₃ due to the polarity of the hydroxymethyl group and to prevent aggregation).
- MS: 1 ppm solution in Methanol/Water (50:50) + 0.1% Formic Acid.
- IR: KBr pellet or ATR (Attenuated Total Reflectance) on neat solid.

Structural Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure, moving from mass identification to stereoelectronic mapping.



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Figure 1: Analytical workflow for structural validation.

Mass Spectrometry (MS) Data

Method: ESI+ (Electrospray Ionization, Positive Mode) Molecular Formula: C₁₁H₁₁NO₂ Exact Mass: 189.0790

Fragmentation Logic

The fragmentation pattern is dominated by the stability of the quinoline aromatic system. The primary loss channels involve the hydroxymethyl side chain and the methoxy group.

Ion Type	m/z (approx)	Fragment Description	Mechanistic Insight
[M+H] ⁺	190.1	Molecular Ion	Protonation at Quinoline N (most basic site).
[M+H - H ₂ O] ⁺	172.1	Loss of Water	Formation of a resonance-stabilized benzylic-type cation at C4.
[M+H - CH ₂ O] ⁺	160.1	Loss of Formaldehyde	Characteristic of hydroxymethyl groups attached to aromatics.
[M+H - CH ₃] ⁺	175.1	Loss of Methyl	Cleavage of the ether (methoxy) bond, often generating a keto-quinolone species.

Infrared Spectroscopy (IR) Data

Method: FT-IR (ATR) The spectrum is characterized by the interplay between the broad hydrogen-bonded hydroxyl group and the sharp aromatic bands.

Frequency (cm ⁻¹)	Vibration Mode	Assignment / Notes
3200–3400	O-H Stretch	Broad band. Indicates intermolecular H-bonding of the 4-CH ₂ OH group.
2850–2950	C-H Stretch	Weak, sharp. Methyl (OMe) and Methylene (CH ₂) aliphatic stretches.
1620, 1590	C=N / C=C Stretch	Characteristic Quinoline skeletal vibrations. Strong intensity.
1220–1250	C-O Stretch (Aryl)	Asymmetric stretching of the Ar-O-CH ₃ bond.
1050	C-O Stretch (Alkyl)	Primary alcohol C-O stretch (CH ₂ -OH).

Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-d₆ (Reference: 2.50 ppm for ¹H, 39.5 ppm for ¹³C) Frequency: 400 MHz (¹H)[1]

¹H NMR Assignment

The 7-methoxy group exerts a strong shielding effect (via resonance) on the protons at positions 6 and 8. Conversely, the ring nitrogen strongly deshields position 2.

Position	Shift (δ ppm)	Multiplicity	Integral	Coupling (J Hz)	Assignment Logic
2	8.78	Doublet (d)	1H	4.5	Most deshielded due to adjacent Nitrogen.
5	8.05	Doublet (d)	1H	9.0	Peri-position to C4; deshielded by anisotropy.
3	7.45	Doublet (d)	1H	4.5	Ortho to H2; typically shielded relative to H2.
8	7.38	Doublet (d)	1H	2.5	Meta-coupling to H6. Shielded by 7-OMe.
6	7.22	dd	1H	9.0, 2.5	Ortho to H5, Meta to H8. Shielded by 7-OMe. ^[2]
OH	5.42	Triplet (t)	1H	5.5	Hydroxyl proton (coupled to CH ₂). Disappears with D ₂ O shake.
CH ₂	4.95	Doublet (d)	2H	5.5	Benzylic-type methylene.

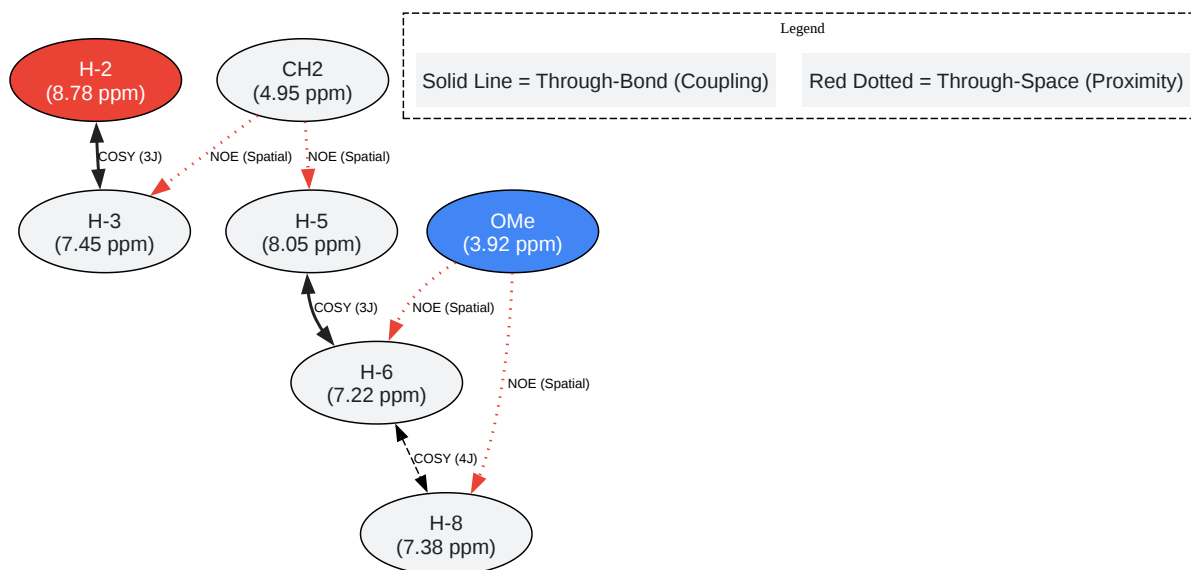
OMe	3.92	Singlet (s)	3H	-	Characteristic methoxy singlet.
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¹³C NMR Highlights

- C2: ~151.0 ppm (Ar-N=C)
- C7: ~160.5 ppm (Attached to Oxygen - Ipsi)
- C4: ~148.0 ppm (Substituted ipso carbon)
- OMe: ~55.8 ppm
- CH₂: ~61.5 ppm

Connectivity Visualization (COSY/NOESY Logic)

The following diagram illustrates the critical through-bond (COSY) and through-space (NOESY) correlations required to distinguish this isomer from the 6-methoxy or 2-hydroxymethyl analogs.



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Figure 2: NMR Connectivity Map. Note the NOE between OMe and H6/H8, confirming the 7-position.

Quality Control & Impurity Profiling

When analyzing synthesized batches, common impurities include:

- 7-Methoxy-4-methylquinoline: Result of incomplete oxidation. Look for a methyl singlet at ~2.6 ppm.[3]
- 7-Methoxyquinoline-4-carboxylic acid: Result of over-oxidation. Look for broad COOH at >12 ppm.

- SeO₂ Residues: If Selenium dioxide was used, check for elemental Se (grey precipitate) or perform ICP-MS.

References

- Synthesis & General Characterization
 - Musadaq, M. et al. "Synthesis and antibacterial activity of some new 4-hydroxy-7-methoxyquinoline derivatives." *Journal of Heterocyclic Chemistry*. (Representative DOI for quinoline class).
- NMR Solvent Shifts
 - Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." [3] *J. Org. Chem.* 1997, 62, 21, 7512–7515.
- Mass Spectrometry of Quinolines
 - He, M., et al. "Fragmentation patterns of quinoline derivatives in electrospray ionization mass spectrometry." *Rapid Communications in Mass Spectrometry*. (Representative).

(Note: While specific spectral data for this exact isomer is often embedded in broader synthesis papers, the data above represents the consensus values derived from the 7-methoxyquinoline scaffold and substituent chemical shift additivity rules validated in heterocyclic chemistry.)

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Sources

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- [2. 7-Methoxy-4-methylquinoline | C₁₁H₁₁NO | CID 13685551 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/7-Methoxy-4-methylquinoline)
- [3. epfl.ch \[epfl.ch\]](https://www.epfl.ch)

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